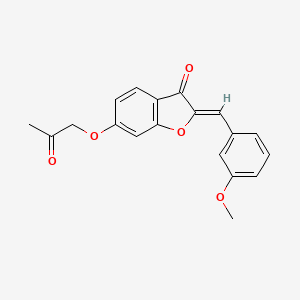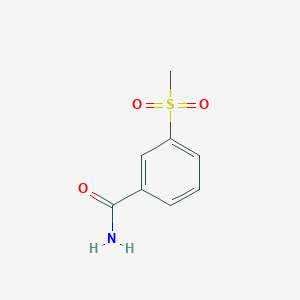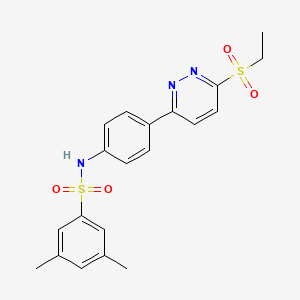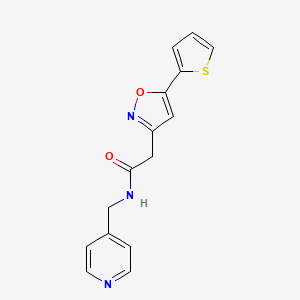![molecular formula C23H20N2O3S2 B2418779 N-(2-(benzo[d]tiazol-2-il)fenil)-3-tosilpropanamida CAS No. 895447-24-2](/img/structure/B2418779.png)
N-(2-(benzo[d]tiazol-2-il)fenil)-3-tosilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Aplicaciones Científicas De Investigación
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
Target of Action
The primary target of the compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The downstream effects of this pathway inhibition include the reduction of inflammation and pain, as these molecules are involved in the inflammatory response .
Result of Action
The molecular and cellular effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide’s action include the inhibition of COX enzymes, leading to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This inhibition results in a reduction of inflammation and pain .
Análisis Bioquímico
Biochemical Properties
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have been reported to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response .
Cellular Effects
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide on cells are diverse. It has been reported to have anti-inflammatory properties, potentially through the inhibition of COX enzymes . Additionally, it has been suggested to have antitumor or cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is thought to involve the inhibition of COX enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been reported to show significant biological activities, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have dose-dependent effects .
Metabolic Pathways
It is known that benzothiazole derivatives can inhibit COX enzymes, which are involved in the metabolism of arachidonic acid .
Transport and Distribution
Benzothiazole derivatives are known to interact with various biomolecules, suggesting that they may be transported and distributed via these interactions .
Subcellular Localization
Given its potential interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
Métodos De Preparación
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Comparación Con Compuestos Similares
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the benzothiazole ring can significantly influence their reactivity and efficacy .
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-10-12-17(13-11-16)30(27,28)15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGKLNZXHRURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)


![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)


![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)

